molecular formula C27H26F3N3O3 B12750623 methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate CAS No. 208590-81-2

methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate

Cat. No.: B12750623
CAS No.: 208590-81-2
M. Wt: 497.5 g/mol
InChI Key: FJULIZHZIHXKSK-UHFFFAOYSA-N
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Description

Methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a benzoyl group, and an isoquinoline moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the benzoyl and trifluoromethyl groups. The final step involves the formation of the carbamate linkage.

    Isoquinoline Core Formation: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a base.

    Carbamate Formation: The final step involves reacting the amine with methyl chloroformate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzoyl groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or benzoyl derivatives.

Scientific Research Applications

Methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving trifluoromethyl groups.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the isoquinoline moiety can interact with aromatic residues in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a benzoyl group, and an isoquinoline moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

208590-81-2

Molecular Formula

C27H26F3N3O3

Molecular Weight

497.5 g/mol

IUPAC Name

methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate

InChI

InChI=1S/C27H26F3N3O3/c1-36-26(35)31-13-15-33-14-12-19-16-22(11-8-20(19)17-33)32-25(34)24-5-3-2-4-23(24)18-6-9-21(10-7-18)27(28,29)30/h2-11,16H,12-15,17H2,1H3,(H,31,35)(H,32,34)

InChI Key

FJULIZHZIHXKSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCN1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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